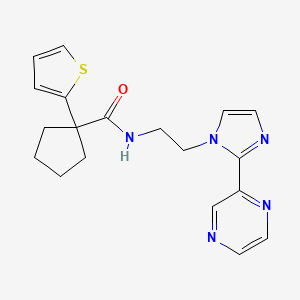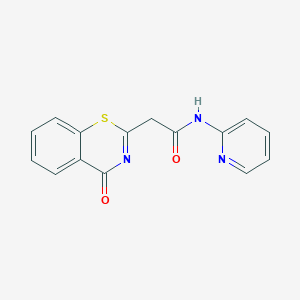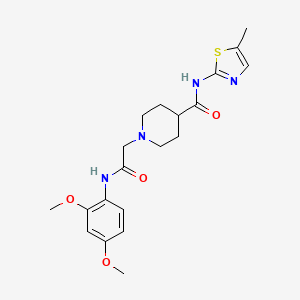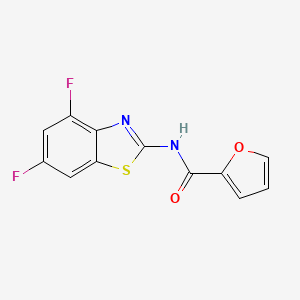
N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Vue d'ensemble
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two fluorine atoms at positions 4 and 6 on the benzothiazole ring, and a furan-2-carboxamide moiety attached to the nitrogen atom of the benzothiazole ring
Applications De Recherche Scientifique
N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Due to its unique structural features, the compound can be used in the design of novel materials with specific electronic and optical properties.
Biological Research: The compound can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industrial Applications: It can be utilized in the synthesis of advanced materials and chemicals for various industrial processes.
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that benzothiazole derivatives, which this compound is a part of, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target enzymes . This inhibition can result in changes to the normal functioning of the cell, potentially leading to the desired therapeutic effect.
Biochemical Pathways
Given the known targets of benzothiazole derivatives, it can be inferred that this compound may affect pathways related to the synthesis and function of proteins, dna replication, and other cellular processes .
Result of Action
Based on the known targets of benzothiazole derivatives, it can be inferred that the compound may lead to changes in cellular processes, potentially resulting in the desired therapeutic effect .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone. For instance, the reaction of 2-aminobenzenethiol with 4,6-difluoro-2-formylbenzoic acid in the presence of a catalyst such as piperidine can yield the desired benzothiazole derivative.
Introduction of the Furan-2-carboxamide Moiety: The furan-2-carboxamide group can be introduced by reacting the benzothiazole derivative with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, amines; reactions can be conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Comparaison Avec Des Composés Similaires
N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(4,6-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide: Similar structure but with chlorine atoms instead of fluorine, which may result in different reactivity and biological activity.
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide: Methyl groups instead of fluorine, leading to variations in lipophilicity and pharmacokinetic properties.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide: Thiophene ring instead of furan, which can affect the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzothiazole and furan moieties, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O2S/c13-6-4-7(14)10-9(5-6)19-12(15-10)16-11(17)8-2-1-3-18-8/h1-5H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURAOQJHNJLYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2882779.png)
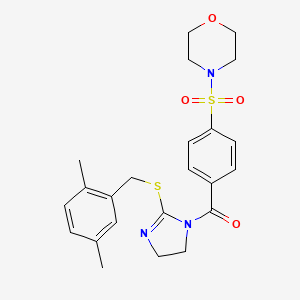
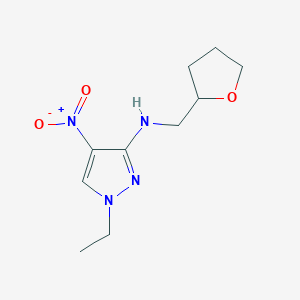
![2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone](/img/structure/B2882785.png)
![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2882786.png)
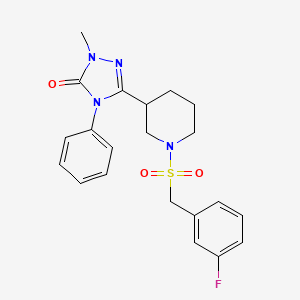
![N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2882791.png)
![3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2882795.png)
![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)
![2-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2882797.png)
![4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2882798.png)
